5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,3-dichlorobenzenecarboxylate
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Overview
Description
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,3-dichlorobenzenecarboxylate is a complex organic compound that features a thiazole ring, a pyridine ring, and a dichlorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,3-dichlorobenzenecarboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the pyridine ring and the dichlorobenzene moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. The purification of the final product is typically done through crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,3-dichlorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups or modify existing ones.
Scientific Research Applications
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,3-dichlorobenzenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,3-dichlorobenzenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(3-Pyridinyl)-1,3-thiazol-4-yl benzoate: Similar structure but lacks the methyl and dichlorobenzene groups.
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl benzoate: Similar structure but lacks the dichlorobenzene group.
2-(3-Pyridinyl)-1,3-thiazol-4-yl 2,3-dichlorobenzenecarboxylate: Similar structure but lacks the methyl group.
Uniqueness
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,3-dichlorobenzenecarboxylate is unique due to the presence of both the methyl group and the dichlorobenzene moiety, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(5-methyl-2-pyridin-3-yl-1,3-thiazol-4-yl) 2,3-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2S/c1-9-14(20-15(23-9)10-4-3-7-19-8-10)22-16(21)11-5-2-6-12(17)13(11)18/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOHAPXEBBHBKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CN=CC=C2)OC(=O)C3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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